molecular formula C14H17N3O2 B11744515 2-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid

2-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid

Cat. No.: B11744515
M. Wt: 259.30 g/mol
InChI Key: RMMVHIDQIQVCFA-UHFFFAOYSA-N
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Description

2-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a benzoic acid moiety linked to a pyrazole ring through an aminomethyl group, making it a valuable intermediate in various chemical reactions and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Aminomethylation: The aminomethyl group can be introduced by reacting the pyrazole derivative with formaldehyde and a secondary amine.

    Coupling with Benzoic Acid: The final step involves coupling the aminomethylated pyrazole with benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control of reaction conditions, employing catalysts to increase yield, and implementing purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid
  • **4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
  • **1-(4-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one

Uniqueness

2-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid is unique due to its specific structure, which combines a pyrazole ring with a benzoic acid moiety through an aminomethyl linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

2-[[(1-ethylpyrazol-4-yl)methylamino]methyl]benzoic acid

InChI

InChI=1S/C14H17N3O2/c1-2-17-10-11(8-16-17)7-15-9-12-5-3-4-6-13(12)14(18)19/h3-6,8,10,15H,2,7,9H2,1H3,(H,18,19)

InChI Key

RMMVHIDQIQVCFA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC=CC=C2C(=O)O

Origin of Product

United States

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